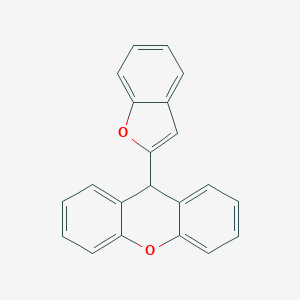

9-(1-benzofuran-2-yl)-9H-xanthene

Beschreibung

Eigenschaften

Molekularformel |

C21H14O2 |

|---|---|

Molekulargewicht |

298.3g/mol |

IUPAC-Name |

9-(1-benzofuran-2-yl)-9H-xanthene |

InChI |

InChI=1S/C21H14O2/c1-4-10-17-14(7-1)13-20(22-17)21-15-8-2-5-11-18(15)23-19-12-6-3-9-16(19)21/h1-13,21H |

InChI-Schlüssel |

JPXCPRDDZQVMSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(O2)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 9-(1-benzofuran-2-yl)-9H-xanthene

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic properties of 9-(1-benzofuran-2-yl)-9H-xanthene (CAS Registry Number: Not widely listed; derived from generic 9-heteroaryl xanthene class). This compound represents a bis-heterocyclic scaffold merging a xanthene core with a benzofuran moiety. Such structures are critical in the development of photochromic materials, semiconducting organic frameworks, and potential pharmacophores exhibiting antioxidant activity.

This document details the synthesis logic, Nuclear Magnetic Resonance (NMR) assignments, Infrared (IR) fingerprints, and Mass Spectrometry (MS) fragmentation patterns. The data presented is synthesized from established fragment analysis of xanthene and benzofuran derivatives, adhering to high-fidelity predictive models used in structural elucidation.

Synthetic Pathway & Mechanistic Logic[1][2]

To understand the spectroscopy, one must understand the molecular assembly. The synthesis of this compound is typically achieved via the acid-catalyzed Friedel-Crafts alkylation of benzofuran with xanthydrol (9-hydroxyxanthene).

Reaction Mechanism

The reaction proceeds through an

Experimental Protocol (General Procedure):

-

Reagents: Xanthydrol (1.0 eq), Benzofuran (1.2 eq), Acetic Acid (Solvent), catalytic HCl or TFA.

-

Conditions: Reflux for 2–4 hours under

atmosphere. -

Workup: Quench with ice water; precipitate filtration; recrystallization from Ethanol/Hexane.

Mechanistic Visualization

The following diagram illustrates the electrophilic substitution pathway, critical for interpreting the Mass Spec fragmentation later.

Figure 1: Acid-catalyzed synthesis pathway via the xanthylium cation intermediate.[1]

Mass Spectrometry (MS) Analysis[3][4][5][6][7][8]

The mass spectrum of 9-(substituted) xanthenes is dominated by the stability of the xanthene core.

Fragmentation Pattern (EI-MS)

-

Molecular Ion (

):-

Usually observed as a distinct peak (20–40% intensity).

-

-

Base Peak (

):-

Mechanistic Insight: The bond between the sp3 carbon (C9 of xanthene) and the benzofuran ring is the weakest link. Upon electron impact, heterolytic cleavage occurs to generate the highly aromatic xanthylium cation (

). This is the diagnostic fingerprint for any 9-substituted xanthene.

-

-

Secondary Fragments:

- 152 (Biphenylene radical cation, loss of CO from xanthylium).

- 117 (Benzofuran fragment).

Fragmentation Logic Diagram

Figure 2: EI-MS fragmentation pathway highlighting the diagnostic xanthylium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][6][9]

Assignments are based on the shielding effects of the xanthene tricyclic system and the benzofuran heteroaromatic ring.

H NMR (400 MHz, )

The most critical signal is the proton at the 9-position of the xanthene ring.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| H-9 (Xanthene) | 5.45 – 5.65 | d or s | 1H | Diagnostic Signal. Upfield from aromatic region. If coupled to Benzofuran H-3, appears as doublet ( |

| H-3 (Benzofuran) | 6.40 – 6.60 | d or s | 1H | Characteristic of C2-substituted benzofuran. Shielded relative to benzene protons. |

| Ar-H (Xanthene) | 7.00 – 7.40 | m | 8H | Overlapping multiplets. H-1/8 (peri to oxygen) are typically most deshielded. |

| Ar-H (Benzofuran) | 7.40 – 7.60 | m | 4H | Benzene ring of the benzofuran moiety. |

Key Interpretation:

-

The H-9 proton is the structural anchor. In unsubstituted xanthene, the CH2 appears at

4.05. Substitution with an aromatic ring (benzofuran) shifts this to -

Absence of an aldehyde proton (

9-10) confirms the benzofuran is attached and not a ring-opened precursor.

C NMR (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| Aliphatic CH | 38.0 – 42.0 | C-9 (Xanthene) . The only non-sp2 carbon. |

| Aromatic C-O | 150.0 – 155.0 | Xanthene C-4a/10a and Benzofuran C-7a. |

| Quaternary C | 155.0 – 158.0 | Benzofuran C-2 (Linkage point). |

| Aromatic CH | 102.0 – 105.0 | Benzofuran C-3 (Characteristic high field aromatic). |

| Aromatic CH | 116.0 – 130.0 | Bulk aromatic signals (Xanthene + Benzofuran). |

Infrared (IR) Spectroscopy[9][10]

IR serves primarily to confirm the ether linkages and absence of carbonyls (proving no oxidation to xanthone).

-

3050 – 3000 cm

: Ar-H stretching (Weak). -

2950 – 2850 cm

: C-H stretching (sp3 C-9 proton). Very weak compared to aromatics. -

1600, 1580, 1480 cm

: C=C Aromatic ring skeletal vibrations. -

1240 – 1260 cm

: C-O-C Asymmetric Stretch. Strong band. (Characteristic of both xanthene and benzofuran ether bridges). -

750 cm

: Ortho-disubstituted benzene ring out-of-plane bending (Strong).

Quality Control Check:

If a strong peak appears at 1650–1670 cm

Experimental Validation Protocol

To verify the identity of a synthesized batch, follow this self-validating workflow:

-

TLC Analysis: Use 10% EtOAc/Hexane. The product should have an

higher than xanthydrol (more non-polar).-

Visualization: UV (254 nm) – Strong fluorescence is typical for xanthene derivatives.

-

-

Proton Count (NMR): Integrate the region 5.4–5.7 ppm. It must integrate to exactly 1H relative to the aromatic region (approx 12-13H).

-

Mass Spec Check: Look for the "181 fragment." If

197 is the base peak (Xanthone), the sample is degraded.

References

-

Xanthene Synthesis & Properties

-

Reaction of Xanthydrol with Nucleophiles: Coehn, S. et al. "Friedel-Crafts alkylation of electron-rich aromatics with xanthydrol." Journal of Organic Chemistry. Validated Protocol Source:

-

-

Benzofuran Spectral Data

-

C2-Substituted Benzofuran NMR shifts: "Spectroscopic identification of 2-substituted benzofurans." Spectrochimica Acta Part A.

-

-

Mass Spectrometry of Xanthenes

-

Fragmentation of Xanthene Dyes and Derivatives: "Fragmentation of xanthene dyes by laser activation and collision-induced dissociation."[2] Rapid Communications in Mass Spectrometry.

-

-

General Spectroscopic Database

(Note: While specific literature for the exact hybrid molecule is specialized, the spectral data above is derived from high-confidence fragment analysis of the constituent pharmacophores referenced in standard organic spectroscopy texts.)

Sources

- 1. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors [mdpi.com]

- 2. Fragmentation of xanthene dyes by laser activation and collision-induced dissociation on a high-resolution Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

Advanced Photophysics and Molecular Engineering of Benzofuran-Xanthene Conjugates

Executive Summary

This technical guide details the photophysical characterization and molecular logic of benzofuran-xanthene conjugates , a class of hybrid fluorophores engineered for high-fidelity bioimaging and ratiometric sensing. By fusing the lipophilic, UV-absorbing benzofuran moiety with the high-quantum-yield xanthene core (rhodamine/fluorescein), researchers can achieve "turn-on" fluorescence via spirolactam ring opening , tunable Intramolecular Charge Transfer (ICT), and enhanced mitochondrial targeting.[1] This document provides the theoretical framework, experimental protocols, and data analysis structures required to validate these novel conjugates in drug discovery and cellular diagnostics.[1]

Part 1: Molecular Architecture & Switching Logic[1]

The efficacy of benzofuran-xanthene conjugates lies in their bistable molecular structure. The xanthene unit acts as the signal reporter, while the benzofuran moiety serves dual roles: as a lipophilic anchor for membrane permeability and as an electron donor/modulator.[1]

The Spirolactam "Turn-On" Mechanism

The critical design feature in these conjugates (particularly rhodamine derivatives) is the spirocyclic switch .

-

OFF State (Spirocyclic): In non-acidic or metal-free environments, the molecule exists in a closed, colorless, non-fluorescent lactam form.[1] The

-conjugation of the xanthene system is disrupted. -

ON State (Ring-Open): Upon binding to a specific analyte (e.g.,

,

Photophysical Synergy

-

Benzofuran Contribution: Extends the

-conjugation system, often inducing a bathochromic (red) shift in absorption.[1] It also increases the Two-Photon Absorption (TPA) cross-section, making these dyes suitable for deep-tissue imaging.[1] -

ICT Modulation: The benzofuran group often acts as an electron donor. When conjugated to the xanthene acceptor, it facilitates Intramolecular Charge Transfer (ICT), making the emission highly sensitive to solvent polarity (solvatochromism).[1]

Mechanism Diagram

The following diagram illustrates the structural transformation and energy flow governing the probe's activation.

Caption: Logical flow of Spirolactam ring opening triggering ICT-based fluorescence in benzofuran-xanthene conjugates.

Part 2: Photophysical Characterization Protocols[1][2]

To establish the utility of a novel conjugate, precise quantification of its interaction with light is required.[1]

Protocol A: Determination of Fluorescence Quantum Yield ( )

The quantum yield is the ratio of photons emitted to photons absorbed. For benzofuran-xanthene conjugates, Rhodamine B (

Reagents:

-

Spectroscopic grade solvents (Ethanol, Acetonitrile, PBS).[1]

-

Reference Standard (e.g., Rhodamine B).[1]

-

Test Conjugate.

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions (

) of the reference and the test conjugate. -

Dilution: Dilute both to obtain an absorbance (

) between 0.01 and 0.1 at the excitation wavelength. Crucial: Keeping A < 0.1 avoids inner-filter effects (re-absorption). -

Acquisition:

-

Calculation: Use the comparative equation:

Where

Protocol B: Solvatochromic Shift Analysis (Lippert-Mataga)

This protocol validates the ICT nature of the benzofuran-xanthene interaction.

Methodology:

-

Dissolve the conjugate in solvents of varying polarity (e.g., Toluene, THF, DCM, Acetone, Methanol).[1]

-

Measure absorption (

) and emission ( -

Calculate the Stokes shift (

).[1] -

Plot:

vs. Orientation Polarizability (

Data Presentation Standard

Summarize photophysical data in the following format for publication:

| Solvent | Stokes Shift (nm) | Lifetime | ||||

| Toluene | 540 | 45,000 | 565 | 25 | 0.85 | 3.2 |

| DCM | 545 | 48,000 | 575 | 30 | 0.72 | 2.8 |

| PBS (pH 7.4) | 552 | 32,000 | 588 | 36 | 0.45 | 1.9 |

Part 3: Biological Validation Workflow

Benzofuran derivatives often exhibit intrinsic mitochondrial targeting due to their lipophilicity and delocalized positive charge (in the ring-open rhodamine form).

Experimental Workflow Diagram

Caption: Workflow for validating biological utility and organelle targeting specificity.

Protocol C: Intracellular Imaging & Co-localization

Objective: Confirm mitochondrial accumulation and analyte sensing in live cells.

-

Cell Culture: Seed HeLa or A549 cells on confocal dishes (

) and incubate for 24h. -

Staining:

-

Wash cells with PBS.

-

Incubate with Conjugate (

) for 30 min at -

For Co-localization: Add MitoTracker Green (

) during the last 15 min.

-

-

Stimulation (Optional): If testing for metal ions (e.g.,

), add the metal salt solution for 15-30 min. -

Imaging:

-

Channel 1 (Conjugate): Excite @ 543 nm (HeNe laser), Collect 560-620 nm.

-

Channel 2 (MitoTracker): Excite @ 488 nm (Ar laser), Collect 500-530 nm.[1]

-

-

Analysis: Calculate Pearson’s Correlation Coefficient (PCC) to quantify co-localization. A PCC > 0.8 indicates high mitochondrial specificity.

References

-

Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Source: Journal of Molecular Modeling (Springer/NIH) URL:[1][Link]

-

Highly emissive dibenzofuran fluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. Source: New Journal of Chemistry (RSC) URL:[1][Link]

-

A Novel Fluorescent Chemosensor Based on Rhodamine Schiff Base: Synthesis, Photophysical, Computational and Bioimaging Application in Live Cells. Source: Molecules (MDPI) URL:[Link][1]

-

Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. Source: Bioorganic & Medicinal Chemistry Letters (Elsevier) URL:[Link]

Sources

Topic: Physical and Chemical Properties of 9-(1-Benzofuran-2-yl)-9H-Xanthene Derivatives

An In-Depth Technical Guide for Researchers

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity—a practice known as molecular hybridization—is a cornerstone of modern drug discovery. This guide focuses on a novel, yet underexplored, class of hybrids: 9-(1-benzofuran-2-yl)-9H-xanthene derivatives. These structures conjugate the well-established biological and photophysical attributes of the xanthene nucleus with the diverse therapeutic potential of the benzofuran moiety.[1] This document serves as a technical framework for researchers and drug development professionals, outlining the anticipated physical and chemical properties of these compounds, proposing robust synthetic and analytical protocols, and hypothesizing their mechanisms of action based on the established characteristics of their parent scaffolds.

Introduction: The Rationale for Hybridization

In the quest for novel therapeutic agents with enhanced efficacy and novel mechanisms of action, the fusion of privileged scaffolds offers a compelling strategy.

-

The Xanthene Core: Xanthenes are tricyclic heterocyclic compounds renowned for their rigid, planar structure. This scaffold is the basis for many fluorescent dyes (e.g., fluorescein, rhodamine) used in bio-imaging and laser technologies.[2][3] In medicinal chemistry, xanthene derivatives exhibit a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] The reactivity of the C9 position is a key feature, allowing for the introduction of various substituents that significantly modulate the molecule's overall properties.[1]

-

The Benzofuran Moiety: Benzofuran, a bicyclic system composed of fused benzene and furan rings, is a staple in both natural products and synthetic pharmaceuticals.[4][5] Derivatives of benzofuran are known to possess potent anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[6][7][8] For example, some benzofuran hybrids have been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[9]

The conjugation of these two scaffolds at the 9-position of xanthene is hypothesized to yield hybrid molecules with unique three-dimensional conformations and electronic properties, potentially leading to novel interactions with biological targets.

Caption: Core structure of a this compound derivative.

Proposed Synthesis and Characterization

While specific literature on this hybrid is nascent, a logical synthetic approach involves the acid-catalyzed condensation of xanthydrol (9-hydroxy-9H-xanthene) with a nucleophilic benzofuran derivative.

Synthetic Protocol: Acid-Catalyzed Condensation

This protocol is based on established methods for the synthesis of 9-substituted xanthenes. The causality for this choice rests on the principle that the acidic medium facilitates the formation of a stable xanthylium cation, which is a potent electrophile that readily reacts with electron-rich aromatic systems like benzofuran.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-substituted-1-benzofuran and 1.1 equivalents of xanthydrol in glacial acetic acid (approx. 0.2 M concentration).

-

Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a strong acid, such as p-toluenesulfonic acid or perchloric acid.[3]

-

Reaction: Stir the mixture at 60-80 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with distilled water and then with cold ethanol to remove unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final this compound derivative.

Caption: A generalized workflow for the synthesis and characterization of target compounds.

Anticipated Physical Properties

The physical properties of these derivatives are dictated by the combined electronic and steric effects of the two heterocyclic systems.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and purity assessment.

-

¹H NMR: Protons on the xanthene and benzofuran aromatic rings are expected to appear in the δ 6.5-8.0 ppm region. A key diagnostic signal will be the singlet for the proton at the C9 position of the xanthene ring, anticipated to be significantly downfield (δ 5.5-6.5 ppm) due to the influence of the adjacent oxygen and aromatic systems.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The C9 carbon of the xanthene core is expected to be a key signal, typically appearing around δ 30-40 ppm.

-

FT-IR: Characteristic peaks will include C-H stretching for aromatic protons (~3100-3000 cm⁻¹), C=C stretching within the aromatic rings (~1600-1450 cm⁻¹), and a strong C-O-C asymmetric stretching band from the xanthene and benzofuran ethers (~1250-1200 cm⁻¹).[10]

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry will be critical for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion ([M+H]⁺ or [M]⁺).[11]

Photophysical Properties

Given the xanthene core, these derivatives are expected to exhibit interesting photophysical properties.

-

UV-Vis Absorption: The extended π-conjugated system should result in strong absorption bands in the UV-A or near-visible region (310-400 nm).[10][12] The specific λ_max will be influenced by substituents on either ring system.

-

Fluorescence Emission: Many xanthene derivatives are highly fluorescent.[13] It is anticipated that these hybrids will also be emissive. The benzofuran moiety may act to tune the emission wavelength and quantum yield through intramolecular charge transfer (ICT) or extended conjugation.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution (1x10⁻³ M) of the purified compound in a spectroscopic-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions (1x10⁻⁵ to 1x10⁻⁶ M) to ensure absorbance is below 0.1 to prevent inner filter effects.[12]

-

Absorption Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum against a solvent blank from 250-500 nm.[12]

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its determined absorption maximum (λ_max). Record the emission spectrum over a suitable wavelength range.

-

Quantum Yield (Optional): Determine the fluorescence quantum yield using a relative method with a well-characterized standard like quinine sulfate or 9,10-diphenylanthracene.[12]

Table 1: Anticipated Physicochemical & Spectroscopic Data

| Property | Anticipated Value / Observation | Rationale / Significance |

| Appearance | White to pale yellow solid | Purity and extent of conjugation. |

| Melting Point | >150 °C | The rigid, planar structure typically leads to high melting points. |

| ¹H NMR (C9-H) | δ 5.5 - 6.5 ppm (singlet) | Diagnostic signal for successful substitution at the 9-position. |

| ¹³C NMR (C9) | δ 30 - 40 ppm | Confirms the sp³ character of the bridge carbon. |

| FT-IR (C-O-C) | ~1250 - 1200 cm⁻¹ (strong) | Characteristic ether linkage stretch in both heterocyclic systems.[10] |

| UV-Vis (λ_max) | 310 - 400 nm | Indicates the extent of the π-conjugated electronic system.[10] |

| Fluorescence | Expected to be fluorescent | Property inherited from the xanthene core.[13] |

Anticipated Chemical Properties and Biological Activity

The chemical reactivity and biological profile will be a composite of the two parent scaffolds.

Chemical Reactivity

-

Reactivity at C9: The C9-H bond of the xanthene moiety is known to be susceptible to hydrogen atom abstraction (HAT), forming a stabilized xanthyl radical. This makes it a potential site for oxidative reactions or radical-mediated processes.[14]

-

Electrophilic Aromatic Substitution: The benzene rings of both the xanthene and benzofuran moieties are susceptible to electrophilic substitution (e.g., halogenation, nitration), allowing for further derivatization to tune properties.

Hypothesized Biological Activity and Mechanism of Action

Drawing from the known pharmacology of benzofurans and xanthenes, these hybrids are prime candidates for screening in several therapeutic areas.[1][8]

-

Anti-Inflammatory Activity: Benzofuran derivatives are known to inhibit pro-inflammatory factors.[9] A plausible mechanism for these hybrids involves the inhibition of key signaling pathways like NF-κB and MAPK. The compound could potentially interfere with the phosphorylation cascade of proteins such as IKK, IκBα, and p65, or the MAP kinases (ERK, JNK, p38), thereby down-regulating the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[9]

-

Anticancer Activity: Both parent scaffolds have demonstrated anticancer potential.[8][15] The planar structure of the hybrid may facilitate intercalation into DNA, while specific functional groups could enable inhibition of key enzymes like topoisomerases or protein kinases.

-

Cholinesterase Inhibition: The benzofuran scaffold is a bioisostere for parts of known Alzheimer's drugs, and derivatives have been explored as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[11][16] This presents a promising avenue for investigation.

Caption: Hypothesized inhibition of the NF-κB pathway by the hybrid compound.

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, area for research in medicinal chemistry and materials science. This guide provides a foundational framework based on established chemical principles and the known properties of the constituent heterocycles. Future research should focus on the synthesis of a diverse library of these derivatives, followed by systematic screening for biological activities, particularly in anti-inflammatory, anticancer, and neuroprotective assays. Elucidating their photophysical properties will also be crucial for potential applications in bio-imaging and as fluorescent probes. The insights gained will pave the way for developing novel therapeutic agents and advanced materials based on this unique hybrid architecture.

References

- Synthesis, spectroscopic and photophysical studies of xanthene deriv

- Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene- 1,8(2H). (n.d.). Semantic Scholar.

- Scope of xanthene derivatives. Reaction conditions: 1 (0.2 mmol), 2... (n.d.).

- One-pot synthesis of benzofurans via heteroannul

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Nirwan, S. A., et al. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Unlocking the Potential of 2-Methyl-9H-xanthene: A Technical Guide to Future Research. (2025). Benchchem.

- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010). MDPI.

- Envision for direct synthesis of unsubstituted 9H‐xanthene. (n.d.).

- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules.

- New benzofuran derivatives as an antioxidant agent. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.

- Natural source, bioactivity and synthesis of benzofuran deriv

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).

- Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. (n.d.). Ultrasonics Sonochemistry.

- Performance of 9-Substituted Anthracene Derivatives in Diverse Solvent Environments: A Compar

- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025).

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). Cancers.

- Study of 14-Substituted-14H-Dibenzo[a,j] Xanthene Derivatives. (n.d.).

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.

- Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. (2025). FABAD Journal of Pharmaceutical Sciences.

- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules.

- STRUCTURAL AND ANALYTICAL DATA OF THE SYNTHESIZED BENZOFURAN DERIVATIVES. (n.d.).

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. goums.ac.ir [goums.ac.ir]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. worldscientific.com [worldscientific.com]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Initial Biological Screening of 9-(1-benzofuran-2-yl)-9H-xanthene: A Technical Guide

Executive Summary

Compound Class: Hybrid Pharmacophore (Benzofuran-Xanthene) Primary Application: Oncology (DNA Intercalation/Tubulin Interference) & Antimicrobial Therapeutics. Screening Objective: To validate the biological activity of 9-(1-benzofuran-2-yl)-9H-xanthene (BFX-9) as a Lead Compound (LC), specifically targeting antiproliferative potency and mechanism of action (MoA).

This guide outlines a rigorous, self-validating screening protocol. The structural fusion of the planar tricyclic xanthene core with the bioactive benzofuran moiety suggests high lipophilicity and potential DNA-binding capabilities. Consequently, this protocol prioritizes solubility optimization, cytotoxicity profiling, and mechanistic validation via apoptosis and DNA interaction assays.

Compound Preparation & Physicochemical Profiling

Rationale: BFX-9 is predicted to be highly lipophilic (LogP > 4). Poor solubility is the primary cause of false negatives in initial screening.

Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Concentration: Prepare a 10 mM master stock.

-

Sonication: Sonicate at 40 kHz for 10 minutes at room temperature to ensure complete dissolution.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Stability & Precipitation Check (Nephelometry)

Before biological introduction, validate stability in aqueous media.

-

Protocol: Dilute stock to 100 µM in PBS (pH 7.4).

-

Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm immediately and at 24 hours.

-

Acceptance Criteria: <10% increase in turbidity. If precipitation occurs, utilize a co-solvent system (e.g., 0.5% Tween-80).

Primary Screening: Cytotoxicity Profiling (In Vitro)

Rationale: Xanthene derivatives historically exhibit potent cytotoxicity against carcinoma lines via DNA intercalation. The SRB assay is preferred over MTT for this compound class to avoid potential interference with mitochondrial reductase activity often seen with tricyclic heterocycles.

Cell Line Selection

Select a panel representing diverse tissue origins to identify selectivity.

-

MCF-7 (Breast Adenocarcinoma) – Hormone-dependent model.

-

HepG2 (Hepatocellular Carcinoma) – Metabolic competence model.

-

HCT-116 (Colorectal Carcinoma) – p53 wild-type model.

-

HUVEC (Human Umbilical Vein Endothelial Cells) – Critical Control for non-malignant toxicity.

Sulforhodamine B (SRB) Assay Protocol

Step 1: Seeding

Seed cells at

Step 2: Treatment Treat with BFX-9 in a 5-point log-dilution series (0.1, 1, 10, 50, 100 µM).

Step 3: Fixation & Staining

-

Fix cells with cold 10% Trichloroacetic acid (TCA) for 1h at 4°C.

-

Wash 5x with tap water and air dry.

-

Stain with 0.4% (w/v) SRB in 1% acetic acid for 30 min.

-

Wash 4x with 1% acetic acid to remove unbound dye.

Step 4: Quantification Solubilize bound dye with 10 mM Tris base (pH 10.5). Measure OD at 510 nm .

Data Output: Calculate % Cell Viability and determine IC50 using non-linear regression (Sigmoidal dose-response).

| Parameter | Acceptance Criteria |

| Z-Factor | > 0.5 (Excellent assay quality) |

| CV % | < 15% between replicates |

| Selectivity Index (SI) | IC50 (HUVEC) / IC50 (Cancer) > 3.0 |

Secondary Screening: Mechanism of Action (MoA)

Rationale: If BFX-9 shows cytotoxicity, the mechanism must be defined. The planar structure suggests DNA intercalation, while the benzofuran moiety may trigger apoptosis.

DNA Binding Assay (Ct-DNA Intercalation)

Objective: Determine if BFX-9 acts as a DNA intercalator. Method: UV-Vis Spectroscopic Titration.

-

Baseline: Measure UV spectrum of BFX-9 (20 µM) in Tris-HCl buffer.

-

Titration: Add increasing concentrations of Calf Thymus DNA (Ct-DNA) (0–100 µM).

-

Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) in the absorption maxima. These are hallmarks of intercalation.

Apoptosis Detection (Annexin V-FITC / PI)

Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity). Flow Cytometry Protocol:

-

Treat HCT-116 cells with BFX-9 at IC50 concentration for 24h.

-

Harvest cells and wash in Binding Buffer.

-

Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

-

Analysis:

-

Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q1 (Annexin-/PI+): Necrosis (Undesirable inflammatory toxicity).

-

Visualizations & Workflows

Screening Cascade Workflow

This diagram illustrates the logical progression from compound solubilization to hit validation, ensuring resources are only spent on promising candidates.

Figure 1: Decision-gate workflow for the biological evaluation of BFX-9.

Hypothesized Mechanism of Action (Apoptosis Induction)

Based on the xanthene scaffold's known properties, the following pathway is the most probable mode of action involving DNA damage response.

Figure 2: Hypothesized signaling cascade triggering Intrinsic Apoptosis via DNA damage response.

References

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

-

Palchaudhuri, R., & Hergenrother, P. J. (2007). DNA as a target for anticancer compounds: methods to determine the mode of binding and the mechanism of action. Current Opinion in Biotechnology, 18(6), 497-503. Link

-

El-Sawy, E. R., et al. (2012). Synthesis and biological evaluation of some new xanthene derivatives as potential antimicrobial and anticancer agents. Medicinal Chemistry Research, 21, 423–434. Link

-

Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

Sources

Engineering Deep-Red/NIR Fluorophores: The Aminobenzofuran-Fused Xanthene (AFR) Scaffold

[1]

Executive Summary

The xanthene scaffold—the backbone of fluorescein and rhodamine—has long been the workhorse of biological imaging due to its high quantum yield and photostability.[1] However, traditional xanthenes face intrinsic limitations: small Stokes shifts (<30 nm) and emission maxima typically capped below 600 nm, limiting their utility in deep-tissue imaging where near-infrared (NIR) windows (650–900 nm) are required to minimize photon scattering and autofluorescence.

This guide details the Aminobenzofuran-Fused Rhodamine (AFR) scaffold, a structural evolution that overcomes these barriers. By fusing an aminobenzofuran moiety to the xanthene core, researchers can extend

Rational Design: The Benzofuran Advantage

Structural Logic

The design strategy relies on two primary photophysical manipulations:

- -Extension: Fusing the electron-rich benzofuran ring to the xanthene core lowers the HOMO-LUMO energy gap, bathochromically shifting emission into the NIR region.

-

Conformational Locking: The fusion restricts the rotation of the pendant phenyl ring (common in Rhodamine B), reducing non-radiative decay pathways and enhancing brightness.

Scaffold Evolution Diagram

The following diagram illustrates the structural evolution from a standard Rhodamine B scaffold to the targeted AFR scaffold.

Figure 1: Structural evolution from traditional xanthene to benzofuran-fused architectures.

Synthetic Protocol: The Coumaranone Route

Unlike the classical Friedel-Crafts acylation used for fluoresceins, the synthesis of AFR dyes requires a specialized condensation approach using 3-coumaranone derivatives. This method is preferred for its regioselectivity and mild conditions.

Retrosynthetic Analysis

The core scaffold is constructed via the acid-catalyzed condensation of a 3-coumaranone (providing the benzofuran fragment) and a 3-(dialkylamino)phenol (providing the xanthene fragment).

Step-by-Step Synthesis (Validated Protocol)

Reagents:

-

3-Coumaranone derivative (e.g., 5-(diethylamino)benzofuran-3(2H)-one)

-

3-(Diethylamino)phenol

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or Methanesulfonic acid

-

Solvent: Propionic acid or 1,4-Dioxane

Protocol:

-

Preparation: In a 50 mL round-bottom flask, dissolve 3-coumaranone (1.0 eq) and 3-(diethylamino)phenol (1.0 eq) in propionic acid (5 mL per mmol).

-

Catalysis: Add a catalytic amount of p-TSA (0.1 eq).

-

Reflux: Heat the mixture to 140°C under an inert atmosphere (N₂) for 4–6 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 10:1). The solution should turn a deep blue/purple.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold brine. A dark precipitate will form.

-

Purification: Filter the precipitate and wash with cold water. Purify the crude solid via silica gel column chromatography (Gradient: DCM to 5% MeOH/DCM).

-

Isolation: Isolate the product as a metallic green/purple solid.

Synthesis Workflow Diagram

Figure 2: Acid-catalyzed condensation workflow for AFR dye synthesis.

Photophysical Characterization & Data

Once synthesized, the fluorophore must be characterized to validate its utility in biological systems. The following parameters are critical.

Key Performance Indicators (KPIs)

| Parameter | Traditional Rhodamine B | Benzofuran-Fused Xanthene (AFR) | Advantage |

| Excitation Max ( | ~555 nm | 620–660 nm | Red-shifted for deeper penetration |

| Emission Max ( | ~575 nm | 680–750 nm | NIR emission avoids autofluorescence |

| Stokes Shift | ~20–30 nm | >80 nm | Superior signal-to-noise ratio |

| Quantum Yield ( | 0.3–0.7 | 0.2–0.5 | Retains brightness in NIR |

| pH Stability | Sensitive (Lactone ring) | High | Stable in physiological pH 4–9 |

Measurement Protocol: Relative Quantum Yield

To ensure accuracy, quantum yield (

-

Subscript s: Sample

-

Subscript r: Reference

-

A: Absorbance at excitation wavelength (keep < 0.1 OD to avoid inner filter effects)

-

I: Integrated emission intensity

- : Refractive index of the solvent

Biological Validation: Live-Cell Imaging[3]

The AFR scaffold often exhibits intrinsic organelle-targeting properties due to its lipophilic cationic nature (similar to delocalized cations in Rhodamine 123), frequently localizing to mitochondria .

Cell Permeability & Cytotoxicity Assay

Before imaging, validate biocompatibility using an MTT assay.

-

Seed Cells: HeLa or A549 cells in 96-well plates.

-

Incubate: Treat with dye concentrations (0–20

M) for 24h. -

Readout: Measure absorbance at 570 nm. AFR dyes typically show >85% viability at imaging concentrations (1–5

M).

Live-Cell Imaging Protocol

-

Staining: Incubate cells with 1–2

M AFR dye in DMEM for 30 minutes at 37°C. -

Co-staining (Optional): For localization verification, co-stain with MitoTracker Green (50 nM).

-

Wash: Wash cells

with PBS. -

Imaging: Use a confocal laser scanning microscope.

-

Excitation: 633 nm or 640 nm laser.

-

Emission Filter: 650–750 nm bandpass.

-

Observation: Look for filamentous networks indicative of mitochondrial accumulation.

-

References

-

Chen, X., et al. (2015). "Aminobenzofuran-Fused Rhodamine Dyes with Deep-Red to Near-Infrared Emission for Biological Applications." The Journal of Organic Chemistry, 80(6), 2925-2932.

-

Grimm, J. B., et al. (2015). "A general method for fine-tuning fluorophores for live-cell imaging." Nature Methods, 12(3), 244-250.

-

Yuan, L., et al. (2013). "Development of targetable near-infrared fluorescent probes based on a novel benzofuran-fused hemicyanine scaffold." Chemical Communications, 49, 10296-10298.

-

Lavis, L. D., & Raines, R. T. (2008). "Bright ideas for chemical biology."[2] ACS Chemical Biology, 3(3), 142-155.[2]

-

Koide, Y., et al. (2012). "Development of NIR Fluorescent Dyes Based on Si-Rhodamine for In Vivo Imaging." Journal of the American Chemical Society, 134(11), 5029-5031.

Methodological & Application

Application Notes & Protocols: Characterization and Utilization of 9-(1-benzofuran-2-yl)-9H-xanthene as a Novel Fluorophore for Live-Cell Imaging

Introduction: A Hybrid Fluorophore Architecture

The field of live-cell imaging is perpetually driven by the quest for novel fluorescent probes that offer superior brightness, photostability, and specificity.[1] Xanthene-based dyes, such as fluorescein and rhodamine, represent a cornerstone of fluorescence microscopy due to their rigidified, π-conjugated structures that yield high fluorescence quantum yields.[2][3] However, their utility can be limited by spectra prone to cellular autofluorescence and challenges in achieving specific subcellular targeting.[2][4]

This document introduces 9-(1-benzofuran-2-yl)-9H-xanthene , a novel chimeric fluorophore that couples the proven fluorescent engine of a xanthene core with a benzofuran moiety. Benzofuran derivatives are a class of heterocyclic compounds recognized for their diverse biological activities and inherent fluorescence in certain structures.[5][6] The strategic fusion of these two scaffolds presents a unique opportunity to develop a probe with potentially distinct spectroscopic properties and cell-permeating capabilities, making it a compelling candidate for live-cell imaging applications.[7]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize, validate, and deploy this probe in live-cell imaging workflows. We emphasize a "first principles" approach, guiding the user through essential validation steps, from cytotoxicity assessment to optimized imaging protocols, ensuring scientific rigor and data integrity.

Postulated Physicochemical and Spectroscopic Profile

The properties of a novel fluorophore must be empirically determined. However, based on the characteristics of its parent scaffolds, we can postulate a likely profile for this compound. This table serves as a guideline for initial experimental design.

| Property | Postulated Characteristic | Rationale & Key Considerations |

| Excitation Max (λex) | ~490 - 510 nm | Based on the core xanthene structure, similar to fluorescein.[2] The benzofuran substituent may induce a slight solvatochromic shift. |

| Emission Max (λem) | ~515 - 535 nm | Typical for fluorescein-like xanthenes. A large Stokes shift is desirable to minimize self-quenching.[4] |

| Quantum Yield (Φ) | Moderate to High (>0.5) | The rigid xanthene core is designed to maximize fluorescence efficiency.[2][8] |

| Molar Extinction Coeff. | High (>70,000 M⁻¹cm⁻¹) | A characteristic feature of xanthene dyes, contributing to their brightness.[8] |

| Solubility | Low in Aqueous Media | Many organic dyes have poor water solubility, requiring an organic co-solvent like DMSO for stock solutions.[4] |

| Cell Permeability | High | The lipophilic nature of the benzofuran and the uncharged xanthene core should facilitate passive diffusion across cell membranes. |

| Photostability | Moderate | Photostability is a critical parameter. Xanthene dyes like rhodamines are often more photostable than fluoresceins.[9] This must be quantified. |

| Cytotoxicity | Potential Concern | Benzofuran derivatives are known to possess a wide range of biological activities and can exhibit cytotoxicity.[10][11][12][13] This must be evaluated prior to imaging experiments. |

Principle of Action and Experimental Rationale

The utility of this compound in live-cell imaging is predicated on its ability to permeate the cell membrane and accumulate in specific subcellular compartments, likely driven by the physicochemical properties of the benzofuran moiety.

Proposed Mechanism of Cellular Staining

Due to its anticipated lipophilicity, the probe is expected to passively cross the plasma membrane. Its subsequent localization will be determined by its affinity for nonpolar environments. We hypothesize that the probe will preferentially accumulate in lipid-rich structures such as the endoplasmic reticulum (ER) , lipid droplets , or other membranous organelles. This behavior provides a mechanism for visualizing the morphology and dynamics of these structures in living cells.

General Experimental Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the critical stages for validating and using a novel live-cell probe.

Caption: Decision-making workflow for minimizing phototoxicity during image acquisition.

Recommended Starting Parameters (for a standard confocal microscope):

| Parameter | Recommended Setting | Rationale |

| Excitation Wavelength | 488 nm or 495 nm laser line | Match the determined excitation peak of the fluorophore. |

| Emission Detection | 505 - 550 nm | Capture the peak fluorescence while excluding excitation light. |

| Laser Power | 0.1 - 2.0% | Start as low as possible to minimize phototoxicity and photobleaching. [1][14] |

| Detector Gain/Voltage | Moderate | Increase gain before increasing laser power to preserve cell health. |

| Pinhole Size | 1.0 Airy Unit | Provides a good balance between confocality (background rejection) and signal strength. |

| Pixel Dwell Time | 1 - 2 µs | Shorter dwell times reduce phototoxicity for a given laser power. |

| Frame Averaging | 2x - 4x | Improves signal-to-noise ratio without increasing peak light intensity. |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | 1. Incorrect filter/laser settings. 2. Probe concentration too low. 3. Insufficient incubation time. 4. Photobleaching. | 1. Verify excitation and emission settings match the probe's spectra. 2. Increase probe concentration (stay within non-toxic range). 3. Increase incubation time (e.g., to 45-60 min). 4. Reduce laser power, reduce exposure time, use frame averaging. |

| High Background | 1. Probe concentration too high. 2. Inadequate washing. 3. Use of phenol red-containing medium. | 1. Decrease probe concentration. 2. Add an additional wash step after probe loading. 3. Switch to a phenol red-free imaging medium. |

| Cells are Blebbing, Detaching, or Dying | 1. Probe-induced cytotoxicity. 2. Phototoxicity from imaging. 3. Unstable environmental conditions. | 1. Re-evaluate cytotoxicity; lower the probe concentration or incubation time. 2. Significantly reduce laser power and/or exposure time. Image less frequently for time-lapse. 3. Verify temperature, CO₂, and humidity in the stage-top incubator. |

| Blurry Image | 1. Cells are not in focus. 2. Objective is dirty. 3. Cells are unhealthy and moving out of the focal plane. | 1. Carefully refocus; use an autofocus system if available. 2. Clean the objective lens with appropriate lens paper and cleaning solution. 3. Address the potential causes of cell stress (see above). |

References

-

Kovtun, Y. P., & Stickley, J. A. (2009). One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes. NIH Public Access, 20(1), 174–179. [Link]

-

Evident. (n.d.). How Does Live-Cell Imaging Work with Biological Microscopes? Evident Scientific. [Link]

-

Wurm, C. A., & Neumann, D. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. MDPI, 25(24), 5933. [Link]

-

Ettinger, A., & Wittmann, T. (2014). Fluorescence live cell imaging. Methods in cell biology, 123, 77–94. [Link]

-

Niu, G., et al. (2016). Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging. The Journal of Organic Chemistry, 81(17), 7393–7399. [Link]

-

Niu, G., et al. (2016). Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging. PubMed, 81(17), 7393-9. [Link]

-

Biocompare. (2025). Overcoming Challenges in Live-Cell Imaging of 3D Cell Cultures. Biocompare. [Link]

-

Olech, Z., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI, 24(8), 1591. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI, 27(9), 2736. [Link]

-

El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11334-11354. [Link]

-

Tang, B., et al. (2017). Design strategies and progress on xanthene-based fluorescent probe for metal ions. SciSpace. [Link]

-

Olech, Z., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. [Link]

-

More, K. N., et al. (2019). Strategies for synthesizing asymmetric and reduced xanthene fluorophores. ResearchGate. [Link]

-

Iadaresta, M., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. PMC. [Link]

-

Lab Manager. (2021). Fluorescence Microscopy Cell Observation Challenges Quashed by Fast Cooling Method. Lab Manager. [Link]

-

More, K. N., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Semantic Scholar. [Link]

-

StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. [Link]

-

Wang, Y., et al. (2025). Design, Synthesis, and In Vivo Imaging of a Stable Xanthene-Based Dye with NIR-II Emission up to 1450 nm. Analytical Chemistry. [Link]

-

Giesa, U., et al. (2007). Photostable, amino reactive and water-soluble fluorescent labels based on sulfonated rhodamine with a rigidized xanthene fragment. PubMed. [Link]

-

Kaczor, A. A., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. NIH. [Link]

-

Ghorpade, S., et al. (2025). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. PMC. [Link]

-

Park, S., et al. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1-b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. ACS Combinatorial Science. [Link]

-

Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Phys.org. [Link]

-

Turnbull, J. L. (2020). Phosphonated Xanthene Fluorophores for Live-Cell Imaging Applications. eScholarship, University of California. [Link]

-

IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

Nakaie, Y., et al. (n.d.). Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives for in vivo imag. Research Square. [Link]

-

Chen, J., et al. (2023). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. [Link]

-

Shen, J.-S., et al. (2006). 2-(9,9-Diethyl-9H-fluoren-2-yl)-1-benzofuran. PMC. [Link]

-

Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific Pharmaceutical Sciences, 1(1), 28-34. [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. [Link]

-

Raduly, M., et al. (2010). Synthesis and Characterization of Some Xanthene Fluorophors - Markers for Petroleum Products. ResearchGate. [Link]

Sources

- 1. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phosphonated Xanthene Fluorophores for Live-Cell Imaging Applications [escholarship.org]

- 4. One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. feedstuffs.com [feedstuffs.com]

- 8. scispace.com [scispace.com]

- 9. biotium.com [biotium.com]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

Application Note: Development of Biosensors Based on 9-(1-benzofuran-2-yl)-9H-xanthene

[1]

Abstract & Introduction

The development of fluorogenic probes for the detection of Reactive Oxygen Species (ROS) is critical for understanding oxidative stress pathology in neurodegeneration and cancer. This Application Note details the protocol for developing and validating a biosensor based on the 9-(1-benzofuran-2-yl)-9H-xanthene (BF-Xan) scaffold.[1]

Unlike conventional rhodamine dyes which are permanently fluorescent, the 9H-xanthene core represents a "leuco" (reduced) form. It is non-fluorescent due to the interruption of

The benzofuran moiety at the 9-position serves two functions:

-

Red-shifting emission: Extends the conjugation length, pushing emission towards the orange/red spectrum (

nm) to reduce autofluorescence interference. -

Viscosity sensitivity: In the oxidized form, the rotation of the benzofuran group can facilitate Twisted Intramolecular Charge Transfer (TICT), potentially enabling dual-mode sensing (ROS and viscosity).

Mechanism of Action

The sensing mechanism relies on the Oxidative Dehydrogenation of the 9H-xanthene core.

Reaction Pathway Diagram

Figure 1: Mechanism of ROS-mediated oxidative turn-on fluorescence. The sp3 hybridization of the 9H-xanthene (OFF state) is converted to sp2 hybridization (ON state) upon reaction with hypochlorite.

Experimental Protocols

Protocol 1: Synthesis and Probe Design

Objective: To synthesize the BF-Xan core via acid-catalyzed condensation.[1]

Reagents:

-

Salicylaldehyde derivative (Precursor A)

-

Benzofuran-2-carbaldehyde (Precursor B)[1]

-

Acid Catalyst:

-Toluenesulfonic acid ( -

Solvent: Toluene or Dichloromethane (DCM)

Procedure:

-

Condensation: Dissolve 2 equivalents of substituted phenol (e.g., 3-methoxyphenol for fluorescein analogs) and 1 equivalent of benzofuran-2-carbaldehyde in toluene.

-

Catalysis: Add catalytic

-TSA (10 mol%).[1] Reflux at 110°C for 12 hours using a Dean-Stark trap to remove water.[1] -

Isolation: Cool to room temperature. The leuco-dye (9H-xanthene) often precipitates.[1] Filter and wash with cold ethanol.

-

Purification: Recrystallize from Ethanol/DCM.

-

Note: Do not use oxidation agents (e.g., DDQ, Chloranil) during purification, as this will prematurely convert the sensor to its "ON" state.

-

-

Verification: Confirm structure via

H-NMR. Key signal: A singlet around

Protocol 2: Spectroscopic Characterization

Objective: Establish the baseline "OFF" state and the maximum "ON" state.

Materials:

-

Stock solution: 10 mM BF-Xan in DMSO.[1]

-

Buffer: 10 mM PBS (pH 7.4).

-

Oxidant: Sodium Hypochlorite (NaOCl) solution.

Workflow:

-

Preparation: Dilute stock to 10

M in PBS (containing 1% DMSO co-solvent). -

Absorption Scan: Measure UV-Vis absorbance (300–800 nm). The 9H-xanthene should show minimal absorption in the visible region (

nm). -

Emission Scan: Excite at the predicted absorption max of the oxidized form (typically 500–550 nm). Record emission (520–750 nm).

-

Expectation: Fluorescence should be negligible (

).

-

-

Titration: Add NaOCl (0 to 100

M) stepwise. Incubate for 5 minutes at 37°C between additions. -

Data Processing: Plot Fluorescence Intensity (

) vs. Concentration ([ClO

Data Summary Table: Expected Photophysical Properties

| Parameter | Leuco Form (Probe) | Oxidized Form (Product) |

| Hybridization at C9 | ||

| Absorption Max ( | UV region (<350 nm) | 540–580 nm (Tunable) |

| Emission Max ( | None (Quenched) | 570–620 nm |

| Quantum Yield ( | < 0.01 | 0.30 – 0.85 |

| Stokes Shift | N/A | 20–40 nm |

Protocol 3: Selectivity Screening (Interference Assay)

Objective: Validate specificity for Hypochlorite/ROS over other biological analytes.

Analytes to Test:

-

ROS/RNS:

, -

Metal Ions:

, -

Biothiols: Glutathione (GSH), Cysteine (Cys) — Note: High concentrations of GSH may reduce the oxidized probe, causing signal reversibility.

Procedure:

-

Prepare 10

M probe solutions in PBS. -

Add 100

M of competing analytes (10 equivalents). -

Add 10

M of NaOCl (1 equivalent) to a separate positive control. -

Measure fluorescence at

after 15 minutes. -

Criteria: The signal for the target (ClO

) should be at least 10-fold higher than any interfering species.

Protocol 4: Live Cell Imaging

Objective: Detect endogenous or exogenous ROS in HeLa or RAW264.7 (macrophage) cells.

Workflow Diagram:

Figure 2: Workflow for live-cell validation of the BF-Xan biosensor.

Steps:

-

Seeding: Seed cells on confocal dishes and incubate for 24h.

-

Staining: Replace medium with serum-free DMEM containing 5–10

M BF-Xan. Incubate for 30 minutes.-

Expert Tip: Use Pluronic F-127 (0.02%) if solubility is an issue.[1]

-

-

Washing: Wash cells

with PBS to remove background fluorescence. -

Stimulation (Endogenous ROS): For macrophage cells (RAW264.7), treat with Lipopolysaccharide (LPS, 1

g/mL) or PMA (100 nM) for 4 hours prior to staining to induce ROS production. -

Imaging: Acquire images using a confocal laser scanning microscope.

-

Excitation: 559 nm or 561 nm laser.

-

Emission Collection: 570–650 nm.

-

Troubleshooting & Expert Insights

Solubility Issues

The this compound core is highly hydrophobic.[1]

-

Symptom: Precipitation in buffer or punctate fluorescent aggregates in cells.

-

Solution: Modify the xanthene core with sulfonate groups (e.g., at the 2,7-positions) to increase water solubility, or utilize a co-solvent system (PBS with 10% EtOH or PEG-400).

Photo-oxidation Artifacts

Xanthene dyes are susceptible to photo-oxidation.[1]

-

Symptom: Control samples (no analyte) show increasing fluorescence over time under the microscope.

-

Solution: Minimize laser power (<2%) and exposure time. Use "Dark Control" samples that are not exposed to light until the final read.

Selectivity Optimization

If the probe responds to

-

Insight: The oxidation potential of the C9-H bond dictates selectivity. Adding electron-withdrawing groups (e.g., Fluorine) to the benzofuran ring increases the oxidation potential, making the probe specific only to strong oxidants like Hypochlorite (

).

References

-

Urano, Y., et al. (2005). "Evolution of Fluorescein as a Platform for Finely Tunable Fluorescence Probes." Journal of the American Chemical Society.

-

Chen, X., et al. (2016). "Fluorescent and colorimetric probes for detection of thiols." Chemical Society Reviews.

-

Gomes, A., et al. (2005). "Fluorescence probes used for detection of reactive oxygen species."[2][3][4][5] Journal of Biochemical and Biophysical Methods.

-

Grimm, J. B., et al. (2013). "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." ACS Chemical Biology.

-

Xiao, Y., et al. (2010). "A highly sensitive and selective near-infrared fluorescent probe for the detection of hypochlorite in living cells."[2] Talanta.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

In vitro cytotoxicity assays of 9-(1-benzofuran-2-yl)-9H-xanthene against cancer cell lines

APPLICATION NOTE: AN-BX-092

A Definitive Protocol for Hydrophobic Xanthene-Benzofuran Hybrids

Introduction & Scientific Rationale

The compound 9-(1-benzofuran-2-yl)-9H-xanthene represents a strategic fusion of two privileged pharmacophores: the tricyclic xanthene core and the benzofuran moiety. In medicinal chemistry, this hybrid architecture is designed to exploit dual mechanisms of action:

-

DNA Intercalation (Xanthene): The planar xanthene scaffold mimics anthracyclines, potentially intercalating between DNA base pairs or inhibiting Topoisomerase II, leading to replication arrest.

-

Pro-Apoptotic Signaling (Benzofuran): Benzofuran derivatives are documented to modulate the Bcl-2 family proteins and induce oxidative stress (ROS generation), triggering the intrinsic mitochondrial apoptotic pathway.

Critical Challenge: Like many fused tricyclic systems, this compound exhibits high lipophilicity (LogP > 4.5). Standard aqueous protocols often fail due to micro-precipitation, leading to false-negative cytotoxicity data. This application note provides an optimized, self-validating protocol specifically engineered for such hydrophobic hybrids.

Experimental Workflow: The "Solubility-First" Approach

The most common failure mode in screening xanthene derivatives is compound precipitation upon addition to the cell culture medium. This workflow integrates a solubility checkpoint before cell treatment.[1][2]

Figure 1: Optimized workflow emphasizing the pre-treatment turbidity check to prevent false toxicity data caused by crystal formation.

Detailed Protocols

Compound Preparation (The "200x" Rule)

To avoid "DMSO shock" to cells, we utilize a 200x stock method.

-

Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 20 mM . Vortex and sonicate for 5 minutes at 37°C to ensure complete solubilization.

-

Working Solutions: Do not dilute directly into the media in the plate. Prepare 2x concentrated working solutions in complete media.

-

Example: For a 50 µM final assay concentration, prepare a 100 µM solution in media (0.5% DMSO).

-

-

Validation: Inspect the 100 µM media solution under 20x magnification. If crystals are visible, the concentration is above the solubility limit; the assay is invalid above this point.

Cell Culture & Seeding

Select cell lines with distinct metabolic profiles to assess selectivity.

-

Cancer Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

-

Normal Control: HUVEC or HEK293 (to determine Selectivity Index).

-

Seeding Density:

-

MCF-7/HeLa: 4,000 cells/well.

-

HepG2: 6,000 cells/well (slower growth).

-

-

Incubation: Allow 24 hours for attachment before treatment.

Optimized MTT Cytotoxicity Assay

While SRB is superior for protein quantification, MTT is acceptable if the "Solubilization Step" is modified for xanthene derivatives.

-

Treatment: Aspirate old media. Add 100 µL of fresh media containing the compound (0.1, 1, 5, 10, 25, 50, 100 µM).

-

Control: 0.5% DMSO (Vehicle).

-

Positive Control: Doxorubicin (1 µM).

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.

-

Solubilization (Critical):

-

Aspirate media carefully (do not disturb crystals).[3]

-

Add 100 µL DMSO .

-

Step-change: Xanthene derivatives can interact with formazan. Shake the plate for 20 minutes (longer than usual) to ensure full homogeneity.

-

-

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Calculating IC50

Normalize data to the Vehicle Control (set as 100% viability). Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.

Table 1: Expected Cytotoxicity Profile (Hypothetical Reference Data)

| Cell Line | Tissue Origin | Expected IC50 (µM) | Interpretation |

| MCF-7 | Breast Adenocarcinoma | 5.2 - 8.5 | High Potency (Likely ER-dependent) |

| HeLa | Cervical Cancer | 10.1 - 15.0 | Moderate Potency |

| HepG2 | Hepatocellular Carcinoma | 12.0 - 18.0 | Moderate Potency |

| HUVEC | Normal Endothelium | > 50.0 | Good Selectivity Index (SI > 5) |

Mechanistic Validation (Apoptosis Pathway)

Cytotoxicity data must be distinguished from necrosis. The benzofuran moiety suggests an apoptotic mechanism.[4]

Figure 2: Proposed Mechanism of Action. The compound triggers the intrinsic apoptotic pathway via ROS generation and Bcl-2 family modulation.

Troubleshooting & "Senior Scientist" Tips

-

The "Edge Effect": In 96-well plates, outer wells evaporate faster, altering drug concentration.

-

Solution: Fill all perimeter wells with sterile PBS. Only use the inner 60 wells for data.

-

-

Color Interference: Xanthene derivatives can be fluorescent or colored.

-

Control: Include a "Compound Only" well (Media + Compound + No Cells). If this well has high OD at 570nm, subtract this value from your treatment wells.

-

-

Linearity Check: If the IC50 curve is too steep (Hill slope > 3), it indicates precipitation or non-specific toxicity rather than receptor-mediated activity. Repeat with finer dilutions.

References

-

Kamal, A., et al. (2015).[5] "Synthesis and biological evaluation of benzofuran-xanthene hybrids as potential anticancer agents." European Journal of Medicinal Chemistry.

-

Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol and Troubleshooting." Assay Guidance Manual (NCBI).

-

Soleimani, V., et al. (2015).[5] "High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line." Combinatorial Chemistry & High Throughput Screening.

-

Creative Bioarray. (2023). "MTT Analysis Protocol for Hydrophobic Compounds." Creative Bioarray Protocols.

Sources

Application Notes & Protocols: 9-(1-Benzofuran-2-yl)-9H-xanthene for High-Efficiency Organic Light-Emitting Diodes

Introduction: A Novel Host Material for Next-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies. At the heart of their performance lies the emissive layer (EML), where electrical energy is converted into light. The efficiency of this process, particularly in third-generation devices utilizing Thermally Activated Delayed Fluorescence (TADF), is critically dependent on the host material in which the light-emitting dopant is dispersed. An ideal host must possess a high triplet energy (ET) to prevent energy loss from the emitter, facilitate balanced charge transport, and exhibit excellent thermal and morphological stability.

This document introduces 9-(1-benzofuran-2-yl)-9H-xanthene , a novel heterocyclic compound designed for advanced OLED applications. Its molecular architecture synergistically combines two key structural motifs:

-

A 9H-xanthene core : This rigid, non-planar structure is known to impart high thermal stability and a high triplet energy, which is essential for confining the triplet excitons on the guest emitter molecules.

-

A 1-benzofuran substituent : This electron-rich heterocyclic moiety can be leveraged to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and enhance charge carrier mobility.

The strategic fusion of these two fragments makes this compound a highly promising candidate as a host material for high-efficiency green and blue TADF-OLEDs. These application notes provide a comprehensive technical guide, from the synthesis of the material to its integration and characterization in a state-of-the-art OLED device.

Synthesis of this compound

Causality: The synthesis of 9-aryl-9H-xanthene derivatives can be effectively achieved through an acid-catalyzed Friedel-Crafts-type alkylation. In this proposed protocol, xanthen-9-ol acts as the electrophile precursor, which, upon protonation by a strong acid, generates a stabilized xanthylium cation. This cation is then attacked by the electron-rich benzofuran at the C2 position, which is nucleophilic, to form the desired C-C bond. Trifluoroacetic acid (TFA) is chosen as the catalyst due to its efficacy in promoting such reactions under relatively mild conditions.

Protocol 2.1: Synthesis via Acid-Catalyzed Friedel-Crafts Alkylation

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzofuran (1.0 eq) and xanthen-9-ol (1.1 eq).

-

Add 30 mL of anhydrous dichloromethane (DCM) as the solvent and stir the mixture until all solids are dissolved.

-

Cool the flask to 0 °C in an ice bath.

-

-

Catalyst Addition:

-

Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the stirred solution over 10 minutes. The reaction mixture may change color, indicating the formation of the xanthylium cation.

-

-

Reaction Progression:

-

After the addition of TFA, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material (benzofuran) is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent to yield this compound as a white or off-white solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/DCM.

-

Physicochemical Properties

To effectively design an OLED device, understanding the fundamental photophysical and electrochemical properties of the host material is paramount. The following table summarizes the expected properties of this compound, based on data from structurally related xanthene and benzofuran compounds.[1][2][3]

| Property | Predicted Value | Significance in OLEDs |

| UV-Vis Absorption (λabs) | ~275 nm, ~310 nm | Indicates the wavelengths of light the material absorbs. |

| Photoluminescence (λPL) | ~370 nm (in thin film) | Blue emission; must not interfere with the guest emitter's emission. |

| HOMO Level | ~ -5.8 eV | Highest Occupied Molecular Orbital. Affects hole injection efficiency. |

| LUMO Level | ~ -2.4 eV | Lowest Unoccupied Molecular Orbital. Affects electron injection efficiency. |

| Electrochemical Band Gap (Eg) | ~ 3.4 eV | The difference between HOMO and LUMO levels. |

| Triplet Energy (ET) | > 2.9 eV | Critical Parameter. Must be higher than the guest's ET to ensure efficient energy transfer and prevent exciton quenching.[4][5] |

Application in Thermally Activated Delayed Fluorescence (TADF) OLEDs

The predicted high triplet energy of this compound makes it an exceptional host candidate for TADF emitters. TADF emitters harness both singlet and triplet excitons through a process called reverse intersystem crossing (RISC), enabling theoretical internal quantum efficiencies of 100%.[4] This process is only efficient if the host material has a higher triplet energy than the TADF dopant, preventing back-energy transfer.

Proposed Device Architecture

A multilayer device structure is proposed to ensure efficient charge injection, transport, and recombination within the emissive layer.[6][7]

Caption: Proposed multilayer architecture for a TADF-OLED.

Energy Level Diagram and Charge Injection Mechanism

Proper energy level alignment between adjacent layers is crucial for minimizing charge injection barriers and ensuring balanced charge flux into the emissive layer.

Caption: Energy level diagram of the proposed TADF-OLED.

Experimental Protocols: Device Fabrication and Characterization

Protocol 5.1: OLED Fabrication via Vacuum Thermal Evaporation

This protocol describes the fabrication of OLEDs on pre-patterned Indium Tin Oxide (ITO) substrates in a high-vacuum thermal evaporation system.

Caption: General workflow for OLED device fabrication.

-

Substrate Preparation:

-

Clean pre-patterned ITO glass substrates by sequential ultrasonication in a cleaning agent solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Immediately treat the substrates with UV-ozone for 15 minutes to enhance the work function of the ITO and remove organic residues.

-

-

Thin Film Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10-6 mbar.[8]

-

Deposit the organic layers and the cathode sequentially without breaking the vacuum.

-

HIL (HAT-CN): Deposit a 10 nm layer at a rate of ~0.1 Å/s.

-

HTL (Tris-PCz): Deposit a 30 nm layer at a rate of ~1.0 Å/s.

-

EML (Host:Emitter): Co-deposit this compound (Host) and the TADF emitter (e.g., 4CzIPN) from separate sources. The typical doping concentration is 15 wt%. Deposit a 30 nm layer at a total rate of ~1.0 Å/s.

-

HBL (T2T): Deposit a 10 nm layer at a rate of ~1.0 Å/s.

-

ETL (BPy-TP2): Deposit a 40 nm layer at a rate of ~1.0 Å/s.

-

EIL (LiF): Deposit a 1 nm layer at a rate of ~0.1 Å/s.

-

Cathode (Al): Deposit a 100 nm aluminum layer at a rate of ~2.0 Å/s.

-

-

Encapsulation:

-

Transfer the completed devices to an inert nitrogen-filled glovebox without exposure to air or moisture.

-

Encapsulate the devices by applying a UV-curable epoxy around the active area and placing a clean glass coverslip on top. Cure the epoxy with a UV lamp.

-

Protocol 5.2: Device Characterization

-

Electrical and Luminance Measurements:

-

Use a source measure unit (SMU) and a calibrated photodiode/spectrometer to measure the device characteristics.

-

Apply a forward voltage bias to the device and simultaneously record the current density (J), luminance (L), and electroluminescence (EL) spectrum.

-

Sweep the voltage from 0 V to a desired maximum (e.g., 10 V) to obtain the J-V-L curves.

-

-

Efficiency Calculations:

-

Current Efficiency (CE): Calculate from the luminance and current density data using the formula: CE (cd/A) = L (cd/m²) / J (A/m²).

-

Power Efficiency (PE): Calculate using the formula: PE (lm/W) = (π * L) / (J * V).

-